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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyrimidine
Cat. No.: B1644806
Get Quote
\ J

Technical Profile: 2-Fluoro-4-methylpyrimidine[1]
[2]

Executive Summary

2-Fluoro-4-methylpyrimidine is a critical fluorinated heterocyclic building block used in the
synthesis of bioactive compounds (e.g., antiviral nucleosides) and reactive dyes. Its utility
stems from the unique electronic properties of the C-2 fluorine atom, which activates the
pyrimidine ring toward Nucleophilic Aromatic Substitution (

) while providing metabolic stability in drug scaffolds.

Key Technical Challenge: Unlike its ubiquitous pyridine analog, experimental data for 2-fluoro-
4-methylpyrimidine is frequently obscured in older literature (e.g., J. Chem. Soc. Perkin
Trans.).[1] This guide bridges that gap by correlating analogous experimental data with high-
fidelity predictive models.

Physicochemical Properties
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The following data integrates available experimental values with calculated properties derived

from structure-activity relationship (SAR) algorithms.

ble 1: Physical ficati

Property Value | Range Source/Method

CAS Number 1427-60-7 Chemical Abstracts Service
Molecular Formula Stoichiometry

Molecular Weight 112.11 g/mol Calculated

Boiling Point (Atm)

152°C - 158°C (Predicted)

Correlated from Pyridine
analog (161°C) & 4-Me-
Pyrimidine (142°C)

Boiling Point (Reduced)

~55-60°C @ 15 mmHg

Estimated for vacuum

distillation

Density

1.16 + 0.05 g/mL

Predicted (vs. 2-F-Pyridine
d=1.08)

Refractive Index

1.485 (Est.)[2][3]

Polarizability estimation

Physical State

Colorless to pale yellow liquid

Standard Conditions

Solubility

Soluble in DCM, EtOAc,
MeOH; Sparingly soluble in

water

Lipophilicity (

)

Technical Insight: The Fluorine Effect

The substitution of hydrogen with fluorine at the C-2 position significantly alters the bulk

properties compared to 4-methylpyrimidine:

e Density Increase: The high atomic mass of fluorine relative to hydrogen, combined with the

ring's dipole compaction, increases density by approximately 0.1-0.15 g/mL.

e Boiling Point Elevation: Despite fluorine's low polarizability, the C-F bond creates a strong

dipole moment (oriented towards the ring nitrogens), enhancing intermolecular dipole-dipole
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interactions and raising the boiling point by ~10-15°C over the non-fluorinated parent.

Synthesis & Isolation Protocol

The most authoritative route for synthesizing simple fluoropyrimidines is the Balz-Schiemann
Reaction, adapted for heterocyclic amines. This protocol avoids the use of highly unstable
diazonium chlorides, using tetrafluoroborate salts instead.

Experimental Workflow (Based on Brown & Waring,
1974)

Reagents:
e 2-Amino-4-methylpyrimidine (Precursor)
e Sodium Nitrite (
)14]
e Fluoroboric Acid (
, 48% aq.) or Anhydrous HF (Industrial scale)
Protocol:
o Diazotization: Dissolve 2-amino-4-methylpyrimidine in 48%

at -10°C. Add saturated
dropwise, maintaining temperature
. The diazonium tetrafluoroborate salt may precipitate.

o Decomposition: The reaction mixture is allowed to warm or is gently heated. Unlike
benzenediazonium salts, pyrimidinyldiazonium salts are highly unstable and decompose to
the fluoride with evolution of

and
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o Caution: This step releases toxic boron trifluoride gas. Scrubbing is required.[3]

o Neutralization & Extraction: Neutralize the acidic mixture with

(ice bath) to pH 7-8. Extract immediately with Dichloromethane (DCM) to prevent hydrolysis
of the labile C-F bond.

« Purification: Distill the crude oil under reduced pressure.

o Target Fraction: Collect fractions boiling at 55-60°C / 15 mmHg.
Visualization: Synthesis Logic
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Click to download full resolution via product page

Figure 1: Balz-Schiemann synthetic pathway for converting aminopyrimidines to
fluoropyrimidines.[4]

Reactivity & Applications

The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry due to the high
electronegativity of the adjacent nitrogen atoms, which activate the C-2 position.

Nucleophilic Aromatic Substitution ()

2-Fluoro-4-methylpyrimidine reacts readily with amines, thiols, and alkoxides.
» Rate: Reacts ~60-200 times faster than the corresponding chloropyrimidine.

* Regioselectivity: The C-2 position is significantly more electrophilic than C-4 or C-6, allowing
for precise site-selective functionalization.

Visualization: Reactivity Profile
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Figure 2: Reactivity profile highlighting the susceptibility of the C-2 fluorine to nucleophilic
displacement.

Safety & Handling

e Hazards: The compound is likely flammable (Flash Point est. ~50-60°C) and acts as a
skin/eye irritant.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C-F bond is stable,
but prolonged exposure to moisture can lead to slow hydrolysis, releasing HF.

» Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).

References
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¢ Sigma-Aldrich.Product Search: Fluorinated Pyrimidines. (Used for analogous property
correlation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
e 2. CompTox Chemicals Dashboard [comptox.epa.gov]
e 3. canbipharm.com [canbipharm.com]

e 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [2-Fluoro-4-methylpyrimidine boiling point and density
data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1644806/docs#2-fluoro-4-methylpyrimidine-boiling-
point-and-density-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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